molecular formula C11H10INO2 B1593985 2-(3-Iodo-propyl)-isoindole-1,3-dione CAS No. 5457-29-4

2-(3-Iodo-propyl)-isoindole-1,3-dione

Cat. No.: B1593985
CAS No.: 5457-29-4
M. Wt: 315.11 g/mol
InChI Key: LKSISOJOXOBDGH-UHFFFAOYSA-N
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Description

2-(3-Iodo-propyl)-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of an isoindole core structure with an iodo-propyl substituent at the second position. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodo-propyl)-isoindole-1,3-dione typically involves the iodination of a suitable precursor. One common method involves the reaction of isoindole-1,3-dione with 3-iodopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodo-propyl)-isoindole-1,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Iodo-propyl)-isoindole-1,3-dione has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Iodo-propyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The iodo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the isoindole core structure can interact with biological receptors, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Iodopropionic Acid: Similar in structure but lacks the isoindole core.

    3-Iodopropyl Benzene: Contains a benzene ring instead of an isoindole core.

    2-(3-Iodo-propyl)thiophene: Features a thiophene ring instead of an isoindole core.

Uniqueness

2-(3-Iodo-propyl)-isoindole-1,3-dione is unique due to the presence of both the isoindole core and the iodo-propyl substituent. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(3-iodopropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSISOJOXOBDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282209
Record name 2-(3-Iodo-propyl)-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5457-29-4
Record name NSC24938
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Iodo-propyl)-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 50.0 g (0.187 mol) of N-(3-bromopropyl)phthalimide in 1.2 L of acetone was treated with 208.5 g of potassium iodide and stirred at room temperature for 4 days. The reaction was filtered and the filtrate was diluted with 4 L of ether. This was then filtered through CELITE. The filtrate was concentrated under reduced pressure to a yellow solid. This was recrystallized from hexane to yield 46.5 g (79%) of off-white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
208.5 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods II

Procedure details

To a solution of 15 g (100 mmol) of sodium iodide in 120 ml of acetone was added 3 g (11 mmol) of N-(3-bromopropyl)phthalimide and the mixture was heated at reflux for 30 minutes. The cooled mixture was filtered and evaporated. The residue was partitioned between 50 ml of diethyl ether and 50 ml of water. The organic phase was dried over magnesium sulfate, filtered and evaporated to give 2.6 g (75%) of N-(3-iodopropyl)phthalimide as a white solid. [Mass spectrum (ESI) MH+ =316].
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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